molecular formula C10H13NO B13832107 (1E)-1-(4-ethylphenyl)-N-hydroxyethanimine

(1E)-1-(4-ethylphenyl)-N-hydroxyethanimine

Cat. No.: B13832107
M. Wt: 163.22 g/mol
InChI Key: VECGTLCRIQNAIB-DHZHZOJOSA-N
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Description

Acetophenone,4’-ethyl-,oxime is an organic compound that belongs to the class of oximes. Oximes are characterized by the presence of the functional group >C=N-OH. This compound is derived from acetophenone, which is a simple aromatic ketone, and is modified by the addition of an oxime group and an ethyl group at the para position of the phenyl ring. Oximes are known for their diverse chemical reactivity and are used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of acetophenone,4’-ethyl-,oxime typically involves the reaction of acetophenone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an ethanol solvent. The general procedure is as follows:

Industrial Production Methods: Industrial production methods for oximes often involve similar reaction conditions but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions: Acetophenone,4’-ethyl-,oxime undergoes several types of chemical reactions, including:

    Oxidation: Oximes can be oxidized to nitriles or other oxidized products.

    Reduction: Oximes can be reduced to amines.

    Substitution: The oxime group can participate in substitution reactions, such as the Beckmann rearrangement.

Common Reagents and Conditions:

Major Products:

    Oxidation: Nitriles or other oxidized derivatives.

    Reduction: Amines.

    Beckmann Rearrangement: Amides.

Scientific Research Applications

Acetophenone,4’-ethyl-,oxime has several scientific research applications:

Mechanism of Action

The mechanism of action of acetophenone,4’-ethyl-,oxime involves its ability to undergo various chemical transformations. For example, in the Beckmann rearrangement, the oxime group is protonated, leading to the formation of an oxonium ion. This ion undergoes a rearrangement where the alkyl group migrates, resulting in the formation of an amide. The reaction proceeds through the formation of a nitrilium ion intermediate, which is then hydrolyzed to yield the final amide product .

Comparison with Similar Compounds

    Acetophenone oxime: Similar structure but lacks the ethyl group at the para position.

    Benzophenone oxime: Contains a phenyl group instead of an ethyl group.

    Cyclohexanone oxime: Contains a cyclohexane ring instead of a phenyl ring.

Uniqueness: Acetophenone,4’-ethyl-,oxime is unique due to the presence of the ethyl group at the para position, which can influence its chemical reactivity and physical properties. This structural modification can lead to differences in its behavior in chemical reactions and its applications in various fields.

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

(NE)-N-[1-(4-ethylphenyl)ethylidene]hydroxylamine

InChI

InChI=1S/C10H13NO/c1-3-9-4-6-10(7-5-9)8(2)11-12/h4-7,12H,3H2,1-2H3/b11-8+

InChI Key

VECGTLCRIQNAIB-DHZHZOJOSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)/C(=N/O)/C

Canonical SMILES

CCC1=CC=C(C=C1)C(=NO)C

Origin of Product

United States

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